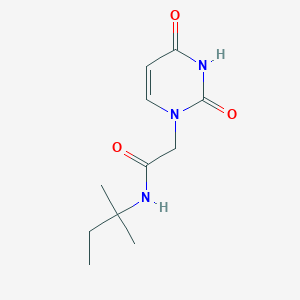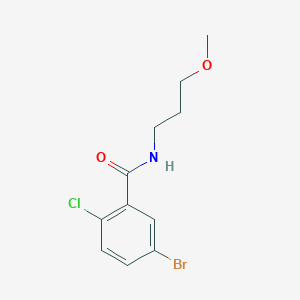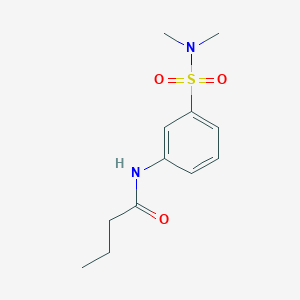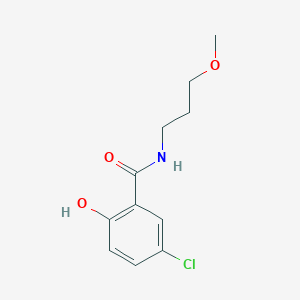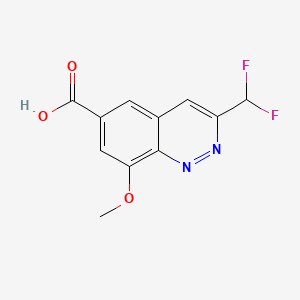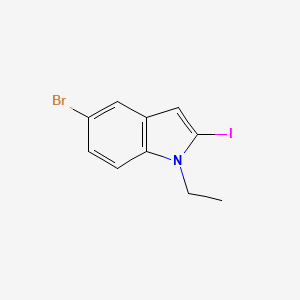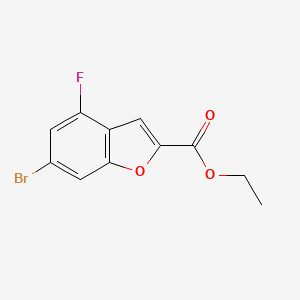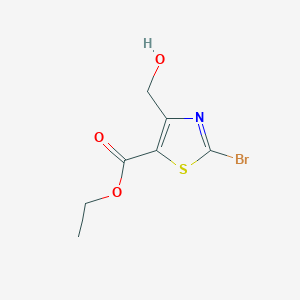![molecular formula C25H21NO3 B14900061 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol . Another approach is the microwave-assisted three-component one-pot Mannich reaction, which involves the reaction of coumarin derivatives with formaldehyde and secondary amines .
Industrial Production Methods
the use of microwave-assisted synthesis and one-pot reactions suggests that scalable and efficient production methods could be developed based on these laboratory-scale procedures .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit inflammatory responses via suppression of the NF-κB and MAPK signaling pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents for inflammatory disorders. The compound’s ability to modulate key signaling pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key signaling pathways such as NF-κB and MAPK. These pathways are crucial for the regulation of inflammatory responses. By inhibiting these pathways, the compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6 .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: This compound shares a similar core structure and has shown anti-inflammatory activity.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Another related compound with a similar heterocyclic structure.
Uniqueness
What sets 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C25H21NO3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
9-(3-ethylphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H21NO3/c1-2-17-7-6-10-19(13-17)26-15-22-23(28-16-26)12-11-20-21(14-24(27)29-25(20)22)18-8-4-3-5-9-18/h3-14H,2,15-16H2,1H3 |
Clave InChI |
UYCGFFPZJWGSHP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


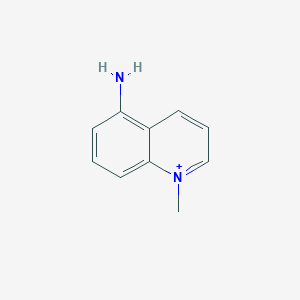
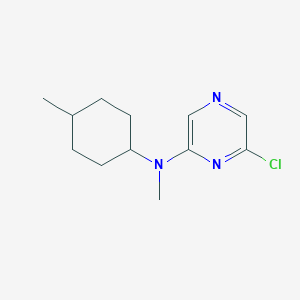
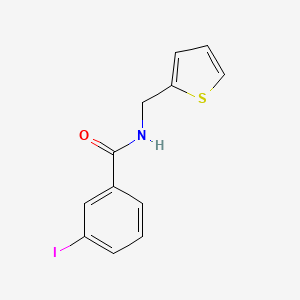
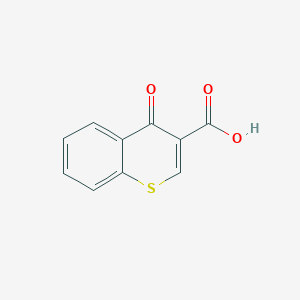
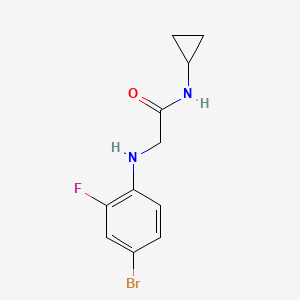
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
